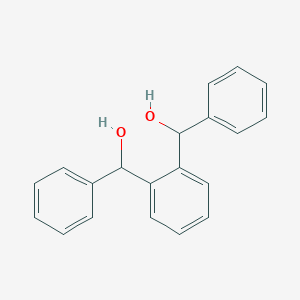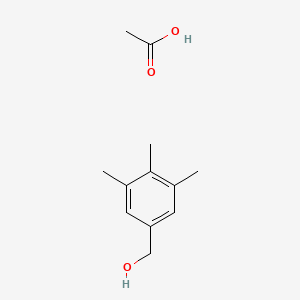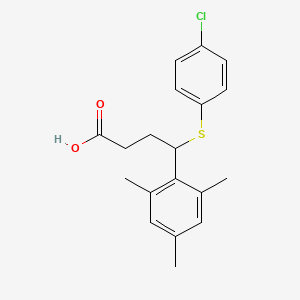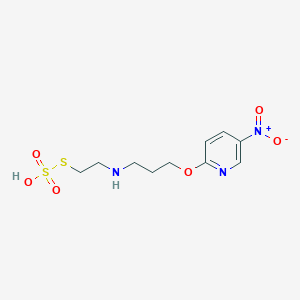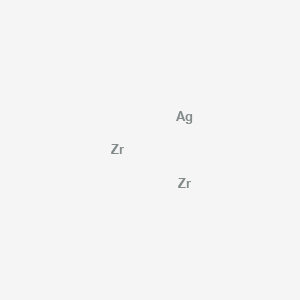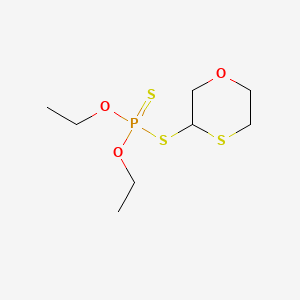
Bis(trifluoromethyl)propanedioyl difluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(trifluoromethyl)propanedioyl difluoride is a fluorinated organic compound with the molecular formula C5F8O2. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of trifluoromethyl groups imparts significant electron-withdrawing characteristics, enhancing its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(trifluoromethyl)propanedioyl difluoride typically involves the reaction of trifluoromethylated precursors under controlled conditions. One common method includes the halogenation of 3,3’,4,4’-tetramethylbiphenyl followed by substitution with trifluoroacetate to yield the desired product . The reaction conditions often require specific solvents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(trifluoromethyl)propanedioyl difluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can yield different fluorinated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions vary depending on the reaction type. For example, oxidation may yield higher oxidation state fluorinated compounds, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
Bis(trifluoromethyl)propanedioyl difluoride has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound’s unique properties make it useful in biochemical studies, including enzyme inhibition and protein modification.
Medicine: Its potential as a pharmaceutical intermediate is being explored, particularly in the development of drugs with enhanced metabolic stability.
Industry: The compound is used in the production of advanced materials, including polymers and coatings with improved chemical resistance
Mécanisme D'action
The mechanism by which bis(trifluoromethyl)propanedioyl difluoride exerts its effects involves its strong electron-withdrawing trifluoromethyl groups. These groups influence the compound’s reactivity and interaction with other molecules. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(trifluoromethyl) disulfide: Another fluorinated compound with similar electron-withdrawing properties.
Trifluoromethylated radicals: Compounds containing trifluoromethyl groups that exhibit unique reactivity in various chemical reactions.
Uniqueness
Bis(trifluoromethyl)propanedioyl difluoride is unique due to its specific molecular structure, which combines the properties of trifluoromethyl groups with a propanedioyl backbone. This combination enhances its reactivity and stability, making it valuable in a wide range of applications.
Propriétés
Numéro CAS |
42139-57-1 |
|---|---|
Formule moléculaire |
C5F8O2 |
Poids moléculaire |
244.04 g/mol |
Nom IUPAC |
2,2-bis(trifluoromethyl)propanedioyl difluoride |
InChI |
InChI=1S/C5F8O2/c6-1(14)3(2(7)15,4(8,9)10)5(11,12)13 |
Clé InChI |
NIUKAAKVMOAGJV-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C(C(=O)F)(C(F)(F)F)C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


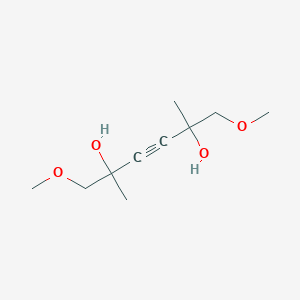
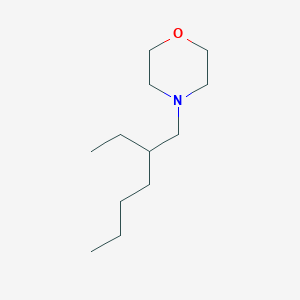
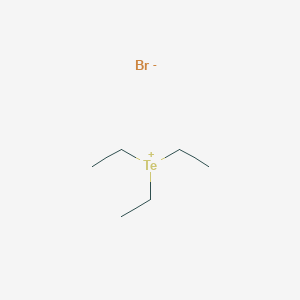
![N-Ethyl-N-({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)ethanamine](/img/structure/B14666428.png)
